REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:23])([CH3:22])[C:9]([CH:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12](OCC)=[O:13])=[O:10])=[CH:4][CH:3]=1>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[C:8]([CH3:22])([CH3:23])[C:9](=[O:10])[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:12]2[OH:13]
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Name
|
|
Quantity
|
4982 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C(C(C2=CC1)(C)C)=O)C(=O)OCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |